2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid

aPKC inhibition kinase assay blood-retinal barrier

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic building block in the 2-amino-3-carboxy-4-phenylthiophene series. This scaffold has been identified as a novel small-molecule inhibitor of atypical protein kinase C (aPKC) isoforms, which are required for TNF-α- and VEGF-induced breakdown of the blood-retinal barrier and endothelial permeability.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
Cat. No. B15090799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CSC(=C2C(=O)O)N
InChIInChI=1S/C12H11NO3S/c1-16-8-4-2-3-7(5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)
InChIKeyKPOLQZODMDELQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic Acid: Sourcing & Differentiation Guide for aPKC-Targeted Lead Optimization


2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic building block in the 2-amino-3-carboxy-4-phenylthiophene series. This scaffold has been identified as a novel small-molecule inhibitor of atypical protein kinase C (aPKC) isoforms, which are required for TNF-α- and VEGF-induced breakdown of the blood-retinal barrier and endothelial permeability [1]. The compound carries a 3-methoxy substituent on the C-4 phenyl ring and a free carboxylic acid at C-3, positioning it as both a direct pharmacological probe and a versatile synthetic intermediate for further derivatization.

Why 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic Acid Cannot Be Replaced by a Generic Analog in aPKC Inhibitor Programs


Within the 2-amino-3-carboxy-4-phenylthiophene chemotype, the position of the methoxy substituent on the C-4 aromatic ring is a key determinant of aPKC inhibitory activity. Systematic SAR studies have demonstrated that electron-donating groups on the C-4 aryl moiety are essential for potency, but the magnitude of effect varies dramatically with substitution pattern [1]. Simply interchanging the 3-methoxy derivative with its 4-methoxy regioisomer, the 3,4-dimethoxy analog, or even the corresponding ethyl ester could result in substantial loss or gain of activity, potentially derailing lead optimization campaigns. The quantitative evidence below provides decision-grade data to justify deliberate selection of the 3-methoxy, free-acid form over structurally similar alternatives.

Head-to-Head Comparative Evidence: 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic Acid vs Closest In-Class Analogs


aPKCζ Kinase Inhibition: 3-Methoxy vs 4-Methoxy vs 3,4-Dimethoxy Carboxylic Acid Analogs

In a head-to-head isolated kinase assay (ADP Quest, aPKCζ at 500 ng/mL, inhibitor concentration 30 μM), the 3-methoxy carboxylic acid analog (Compound 42) inhibited aPKCζ by 57%. Under identical conditions, the regioisomeric 4-methoxy carboxylic acid (Compound 43) achieved 86% inhibition, while the 3,4-dimethoxy carboxylic acid (Compound 10) reached 100% inhibition [1]. This demonstrates that meta-methoxy substitution reduces aPKCζ potency by approximately 29 percentage points relative to the para-methoxy analog and by 43 percentage points versus the disubstituted derivative.

aPKC inhibition kinase assay blood-retinal barrier

Carboxylic Acid vs Ethyl Ester: Impact of C-3 Functional Group on aPKCζ Inhibition for the 3-Methoxy Series

Within the same 3-methoxy series, the free carboxylic acid (Compound 42) showed 57% inhibition of aPKCζ, whereas the corresponding ethyl ester (Compound 27) achieved 82% inhibition under identical assay conditions [1]. The 25-percentage-point difference highlights that the carboxylic acid form is significantly less potent than the ester, a pattern that is reversed in the 3,4-dimethoxy series where both acid and ester are equipotent (100% inhibition each).

ester prodrug bioisostere aPKC SAR

Positional SAR: 3-Methoxy vs 4-Methyl Substitution on aPKCζ Inhibitory Activity

The aPKCζ inhibitory activity of the 3-methoxy carboxylic acid (57% inhibition) is nearly identical to that of the 4-methyl carboxylic acid analog (Compound 41, 60% inhibition) when tested at 30 μM [1]. This suggests that a meta-methoxy group provides a similar electronic or steric contribution to target engagement as a para-methyl group, offering an alternative scaffold vector for medicinal chemistry campaigns seeking to avoid metabolic liabilities associated with methyl groups or to exploit hydrogen-bonding opportunities.

electron-donating group SAR aromatic substitution

Selectivity vs Cell-Based Efficacy: Contextualizing the 57% Kinase Inhibition

The most potent aPKC inhibitors in this series (e.g., Compounds 6 and 32 with 100% kinase inhibition) demonstrated EC50 values in the low nanomolar range in cellular assays of NFκB-driven transcription and VEGF/TNF-induced endothelial permeability [1]. While the 3-methoxy carboxylic acid (57% inhibition) was not among the subset evaluated in these cellular models, its kinase inhibition value suggests it would exhibit reduced cellular potency, potentially offering a useful lower-activity control compound or a starting point for prodrug design.

cellular efficacy NFκB vascular permeability

Procurement-Ready Application Scenarios for 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic Acid


Building Block for aPKC-Focused Parallel Library Synthesis

The free carboxylic acid handle enables straightforward amide coupling or esterification to generate diverse C-3 derivatives. Given its moderate aPKCζ inhibition (57%), it serves as a baseline scaffold for exploring C-3 modifications aimed at restoring potency while retaining the 3-methoxy pharmacophore. The SAR data from Titchenell et al. [1] provides a direct benchmarking framework for evaluating newly synthesized analogs.

Selectivity Profiling Control Compound for Kinase Panel Screening

Because the 3-methoxy substitution reduces aPKC potency compared to 4-methoxy and 3,4-dimethoxy analogs, this compound can be employed as a lower-activity reference in kinase selectivity panels. This allows researchers to distinguish target-specific effects from off-target contributions when profiling more potent analogs [1].

Prodrug Design: Comparison of Ester vs Acid Permeability and Potency

The 25-percentage-point potency difference between the ethyl ester (82% inhibition) and the free acid (57% inhibition) [1] makes this pair a valuable case study for evaluating intracellular esterase activation and permeability. Researchers can use the acid as a negative control for ester prodrug activation studies in cell-based assays.

Synthetic Intermediate for Late-Stage Functionalization

The 3-methoxy group provides a distinct vector for further chemical elaboration (e.g., O-demethylation to phenol followed by alkylation). The compound's commercial availability as a purified solid (typical purity ≥95%) supports its use as a reliable intermediate in multi-step synthesis without requiring in-house Gewald chemistry.

Quote Request

Request a Quote for 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.